molecular formula C14H11N3O2 B8428715 2-Phenylpyrazolo[1,5-a]pyrimidine-3-acetic acid

2-Phenylpyrazolo[1,5-a]pyrimidine-3-acetic acid

Cat. No. B8428715
M. Wt: 253.26 g/mol
InChI Key: QMOQBLBHFQRIHK-UHFFFAOYSA-N
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Patent
US05114944

Procedure details

A solution of 12.25 g (0.043 mole) of 2-phenylpyrazolo[1,5-a]pyrimidine-3-acetic acid ethyl ester in 100 ml of absolute ethanol was treated with 6.9 g (0.087 mole) of 50% sodium hydroxide and 35 ml of water and refluxed for 4 hours under a nitrogen atmosphere. The solvent was evaporated under reduced pressure and the residue was dissolved in water (100 ml). Acidification with glacial acetic acid produced a solid precipitate. The solid was collected by filtration to yield 10.8 g of crude product, mp 78°-90° C. Recrystallization from acetone-water, and then from toluene provided 8.25 g (75%) of product, mp 153°-156° C.
Name
2-phenylpyrazolo[1,5-a]pyrimidine-3-acetic acid ethyl ester
Quantity
12.25 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[CH2:5][C:6]1[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[N:8][N:9]2[CH:14]=[CH:13][CH:12]=[N:11][C:10]=12)C.[OH-].[Na+].O>C(O)C>[C:15]1([C:7]2[C:6]([CH2:5][C:4]([OH:21])=[O:3])=[C:10]3[N:11]=[CH:12][CH:13]=[CH:14][N:9]3[N:8]=2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:1.2|

Inputs

Step One
Name
2-phenylpyrazolo[1,5-a]pyrimidine-3-acetic acid ethyl ester
Quantity
12.25 g
Type
reactant
Smiles
C(C)OC(CC=1C(=NN2C1N=CC=C2)C2=CC=CC=C2)=O
Name
Quantity
6.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
35 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours under a nitrogen atmosphere
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (100 ml)
CUSTOM
Type
CUSTOM
Details
Acidification with glacial acetic acid produced a solid precipitate
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
to yield 10.8 g of crude product, mp 78°-90° C
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetone-water

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NN2C(N=CC=C2)=C1CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.25 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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